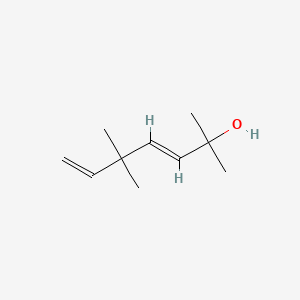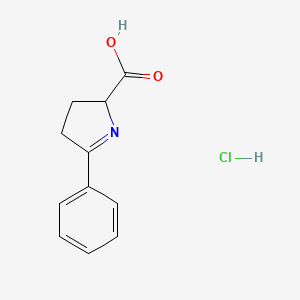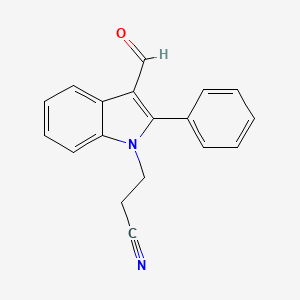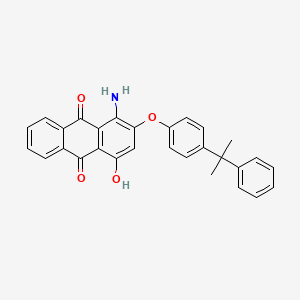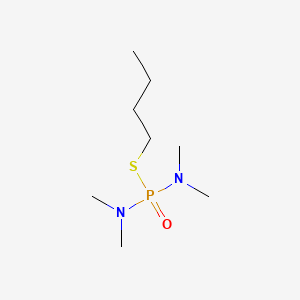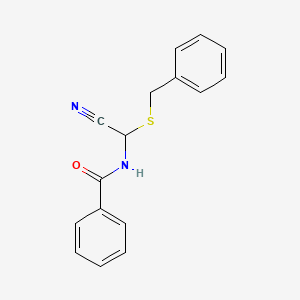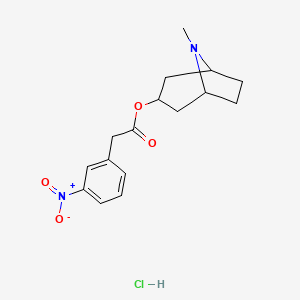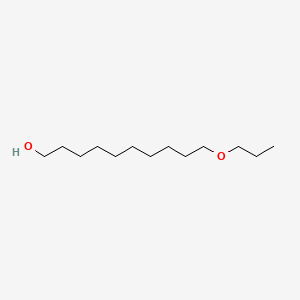
10-Propoxydecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Propoxydecan-1-ol is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a member of the class of alcohols and is characterized by a long carbon chain with a propoxy group attached to the tenth carbon and a hydroxyl group at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 10-Propoxydecan-1-ol can be synthesized through several methods. One common method involves the reaction of 1-decanol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-decanol attacks the propyl bromide, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis. This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 10-Propoxydecanoic acid.
Reduction: Decane.
Substitution: 10-Propoxydecan-1-chloride.
科学研究应用
10-Propoxydecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 10-Propoxydecan-1-ol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.
相似化合物的比较
1-Decanol: Similar in structure but lacks the propoxy group.
10-Undecanol: Has an additional carbon in the chain compared to 10-Propoxydecan-1-ol.
1-Dodecanol: Similar chain length but lacks the propoxy group.
Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
33925-62-1 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
10-propoxydecan-1-ol |
InChI |
InChI=1S/C13H28O2/c1-2-12-15-13-10-8-6-4-3-5-7-9-11-14/h14H,2-13H2,1H3 |
InChI 键 |
IJXBLOJMKJMYGR-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
